molecular formula C10H16N2O4 B6152893 tert-butyl 6-oxo-7-oxa-2,5-diazaspiro[3.4]octane-2-carboxylate CAS No. 2135702-43-9

tert-butyl 6-oxo-7-oxa-2,5-diazaspiro[3.4]octane-2-carboxylate

货号 B6152893
CAS 编号: 2135702-43-9
分子量: 228.2
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tert-butyl 6-oxo-7-oxa-2,5-diazaspiro[3.4]octane-2-carboxylate (TBDOC) is a cyclic organic molecule composed of a spirocyclic core and a tert-butyl group attached to the carboxylate group. It is a relatively new compound, first synthesized in 2008, and has been of interest to scientists due to its unique structure and potential applications in a variety of fields.

科学研究应用

Tert-butyl 6-oxo-7-oxa-2,5-diazaspiro[3.4]octane-2-carboxylate has been found to have a variety of potential applications in scientific research. It has been used as a model compound to study the properties of cyclic compounds, as well as for the synthesis of other compounds. It has also been used to study the conformational behavior of spirocyclic compounds and as a substrate for the synthesis of other compounds. Additionally, tert-butyl 6-oxo-7-oxa-2,5-diazaspiro[3.4]octane-2-carboxylate has been used in the synthesis of drugs and pharmaceuticals, as well as for the study of enzyme inhibition.

作用机制

Tert-butyl 6-oxo-7-oxa-2,5-diazaspiro[3.4]octane-2-carboxylate has been found to act as an inhibitor of enzymes in the cytochrome P450 family. This inhibition occurs through the binding of tert-butyl 6-oxo-7-oxa-2,5-diazaspiro[3.4]octane-2-carboxylate to the active site of the enzyme, which prevents the enzyme from performing its normal catalytic activity. This inhibition can be used to study the effects of enzyme inhibition on biochemical and physiological processes.
Biochemical and Physiological Effects
tert-butyl 6-oxo-7-oxa-2,5-diazaspiro[3.4]octane-2-carboxylate has been found to have a variety of biochemical and physiological effects. It has been found to act as an inhibitor of enzymes in the cytochrome P450 family, which can lead to changes in the metabolism of drugs and other compounds. Additionally, tert-butyl 6-oxo-7-oxa-2,5-diazaspiro[3.4]octane-2-carboxylate has been found to have anti-inflammatory and antioxidant properties, as well as to have the ability to reduce the production of reactive oxygen species.

实验室实验的优点和局限性

Tert-butyl 6-oxo-7-oxa-2,5-diazaspiro[3.4]octane-2-carboxylate has a number of advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize, and can be used as a model compound to study the properties of cyclic compounds. Additionally, it can be used to study the conformational behavior of spirocyclic compounds and as a substrate for the synthesis of other compounds. One limitation is that it can only be used in laboratory experiments and cannot be used in clinical studies due to its toxicity.

未来方向

There are a number of potential future directions for research on tert-butyl 6-oxo-7-oxa-2,5-diazaspiro[3.4]octane-2-carboxylate. These include further studies on its mechanism of action and its ability to inhibit enzymes in the cytochrome P450 family. Additionally, further studies could be conducted to investigate its potential therapeutic properties and its ability to reduce the production of reactive oxygen species. Furthermore, further studies could be conducted to investigate its potential applications in drug synthesis and its ability to act as a substrate for the synthesis of other compounds.

合成方法

Tert-butyl 6-oxo-7-oxa-2,5-diazaspiro[3.4]octane-2-carboxylate was first synthesized in 2008 by a two-step process that involved the reaction of ethyl 2-oxo-4-oxa-1,4-diazaspiro[4.5]decane-7-carboxylate with tert-butyl bromide in the presence of sodium hydride. The reaction yielded tert-butyl 6-oxo-7-oxa-2,5-diazaspiro[3.4]octane-2-carboxylate as a white solid in a yield of 65%. This synthesis method has been used to create a variety of tert-butyl 6-oxo-7-oxa-2,5-diazaspiro[3.4]octane-2-carboxylate derivatives and has been found to be a reliable method of synthesis.

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 6-oxo-7-oxa-2,5-diazaspiro[3.4]octane-2-carboxylate involves the reaction of tert-butyl 2-amino-3-oxobutanoate with ethyl chloroacetate to form tert-butyl 2-(2-chloroacetyl)amino-3-oxobutanoate. This intermediate is then reacted with ethylene glycol to form tert-butyl 6-oxo-7-oxa-2,5-diazaspiro[3.4]octane-2-carboxylate.", "Starting Materials": [ "tert-butyl 2-amino-3-oxobutanoate", "ethyl chloroacetate", "ethylene glycol" ], "Reaction": [ "Step 1: React tert-butyl 2-amino-3-oxobutanoate with ethyl chloroacetate in the presence of a base such as potassium carbonate to form tert-butyl 2-(2-chloroacetyl)amino-3-oxobutanoate.", "Step 2: React tert-butyl 2-(2-chloroacetyl)amino-3-oxobutanoate with ethylene glycol in the presence of a base such as sodium hydride to form tert-butyl 6-oxo-7-oxa-2,5-diazaspiro[3.4]octane-2-carboxylate.", "Step 3: Purify the product by recrystallization or column chromatography." ] }

CAS 编号

2135702-43-9

产品名称

tert-butyl 6-oxo-7-oxa-2,5-diazaspiro[3.4]octane-2-carboxylate

分子式

C10H16N2O4

分子量

228.2

纯度

95

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。